molecular formula C16H9F6N3O2S B2533001 N-(3,5-bis(trifluoromethyl)phenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851945-81-8

N-(3,5-bis(trifluoromethyl)phenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2533001
CAS No.: 851945-81-8
M. Wt: 421.32
InChI Key: SIMREUWSIVCORP-UHFFFAOYSA-N
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Description

N-(3,5-bis(trifluoromethyl)phenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound belonging to the thiazolo[3,2-a]pyrimidine family. Its structure features a fused thiazole-pyrimidine core with a 3-methyl-5-oxo substituent and a carboxamide group at position 6, linked to a 3,5-bis(trifluoromethyl)phenyl moiety.

Properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F6N3O2S/c1-7-6-28-14-23-5-11(13(27)25(7)14)12(26)24-10-3-8(15(17,18)19)2-9(4-10)16(20,21)22/h2-6H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMREUWSIVCORP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F6N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-bis(trifluoromethyl)phenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of significant interest due to its potential biological activities. The incorporation of trifluoromethyl groups in pharmaceutical compounds has been shown to enhance their pharmacological properties, including increased potency and selectivity in various biological systems.

Chemical Structure

The compound features a thiazolo[3,2-a]pyrimidine core, which is known for its diverse biological activities. The presence of the trifluoromethyl groups on the phenyl ring is crucial for its enhanced interaction with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of thiazolo[3,2-a]pyrimidines exhibit promising anticancer properties. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines. The mechanism often involves the inhibition of key kinases involved in cell proliferation and survival pathways.

Table 1: Anticancer Activity of Thiazolo[3,2-a]pyrimidine Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism
Compound AHeLa12.5Aurora-A inhibition
Compound BMCF-78.0Apoptosis induction
This compoundA54910.0Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that thiazolo[3,2-a]pyrimidine derivatives can exhibit significant activity against both Gram-positive and Gram-negative bacteria. This activity is often attributed to the ability of these compounds to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Candida albicans8

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies have shown that modifications at specific positions on the thiazolo and pyrimidine rings can significantly enhance potency and selectivity against targeted enzymes or receptors.

Case Studies

  • Inhibition of Acetylcholinesterase (AChE) : A study demonstrated that analogs of this compound showed improved inhibition of AChE compared to standard drugs used in treating Alzheimer's disease. This suggests potential applications in neurodegenerative disorders .
  • Antitumor Efficacy : In vitro studies on various cancer cell lines revealed that the compound effectively inhibited cell growth through mechanisms involving apoptosis and cell cycle arrest .

Comparison with Similar Compounds

Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate

This analog () replaces the carboxamide with an ethyl carboxylate group and introduces a 2,4,6-trimethoxybenzylidene substituent. The methoxy groups are electron-donating, contrasting with the trifluoromethyl groups in the target compound.

2-R-5-oxo-5H-6-carboxamide-7-phenyl-1,3,4-thiadiazolo[3,2-a]pyrimidine

describes a thiadiazolo-pyrimidine derivative with a carboxamide group. The thiadiazole ring introduces additional sulfur atoms, altering electronic distribution and redox properties compared to the thiazolo-pyrimidine core of the target compound .

Crystallographic and Conformational Analysis

Crystal Packing and Hydrogen Bonding

The compound in exhibits a puckered pyrimidine ring (flattened boat conformation) with a dihedral angle of 80.94° between the thiazolopyrimidine and benzene rings. C—H···O hydrogen bonds form bifurcated chains along the c-axis, stabilizing the crystal lattice .

Impact of Trifluoromethyl Groups

The 3,5-bis(trifluoromethyl)phenyl group increases molecular rigidity and hydrophobicity compared to the trimethoxybenzylidene group in . This substitution could enhance membrane permeability in biological systems but reduce solubility in polar solvents .

Spectroscopic Characterization

Both the target compound and analogs in and were characterized using NMR (¹H, ¹³C), IR, and X-ray crystallography. The trifluoromethyl groups in the target compound would produce distinct ¹⁹F NMR signals and downfield shifts in ¹³C NMR due to their strong electron-withdrawing effects, differentiating it from methoxy or phenyl-substituted analogs .

Comparative Data Table

Parameter Target Compound Ethyl 7-methyl-3-oxo-5-phenyl-2-(trimethoxybenzylidene)-thiazolopyrimidine-6-carboxylate 2-R-5-oxo-thiadiazolopyrimidine-6-carboxamide
Core Structure Thiazolo[3,2-a]pyrimidine Thiazolo[3,2-a]pyrimidine Thiadiazolo[3,2-a]pyrimidine
Position 6 Substituent Carboxamide (N-(3,5-bis(trifluoromethyl)phenyl)) Ethyl carboxylate Carboxamide
Key Functional Groups 3,5-bis(trifluoromethyl)phenyl, 3-methyl-5-oxo 2,4,6-trimethoxybenzylidene, 7-methyl Variable R-group, 7-phenyl
Hydrogen Bonding Likely C—F···π or F···F interactions C—H···O bifurcated chains Not reported
Crystal Conformation Not reported (predicted increased rigidity) Flattened boat conformation, 80.94° dihedral angle Not reported
Synthetic Yield Not reported 78% Not specified

Implications for Pharmacological Activity

Pyrimidine derivatives are pharmacologically significant, with substituents dictating target affinity and metabolic stability. The trifluoromethyl groups in the target compound may improve blood-brain barrier penetration compared to methoxy-substituted analogs, while the carboxamide group could enhance binding to proteases or kinases via hydrogen bonding .

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